molecular formula C14H12Cl2FNO3S B2487435 3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1105220-84-5

3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Cat. No. B2487435
CAS RN: 1105220-84-5
M. Wt: 364.21
InChI Key: WAYIFRHJEDHHKX-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H12Cl2FNO3S . It is a complex organic molecule that contains elements such as carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur .


Molecular Structure Analysis

The molecular structure of “3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide” is characterized by several key features. It has a molecular weight of 364.2g/mol, an exact mass of 362.9898980, and a monoisotopic mass of 362.9898980 . The molecule has a complexity of 438, a rotatable bond count of 6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . The topological polar surface area is 63.8, and it has a heavy atom count of 22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide” include a XLogP3-AA value of 3.9, indicating its lipophilicity . This property is important as it can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Future Directions

Given the potential biological activities of similar compounds , future research could focus on exploring the biological activities of “3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide”. This could include in vitro and in vivo studies to determine its potential therapeutic effects. Additionally, further studies could be conducted to optimize its synthesis process and improve its yield.

properties

IUPAC Name

3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO3S/c15-13-6-5-12(9-14(13)16)22(19,20)18-7-8-21-11-3-1-10(17)2-4-11/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYIFRHJEDHHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

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